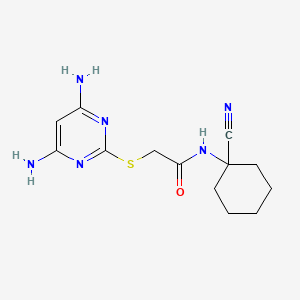
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as CCPA and has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is not fully understood. However, it is believed to act on certain receptors in the brain and spinal cord, including the NMDA receptor and the GABA receptor. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide in lab experiments is its potent and selective activity. The compound has been shown to produce significant effects at low doses, making it a useful tool for studying the underlying mechanisms of various physiological and pathological processes. However, the compound also has certain limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide. One area of interest is its potential use in the treatment of neuropathic pain, which remains a major clinical challenge. The compound could also be investigated for its potential use in the treatment of other conditions, such as anxiety and depression. Further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical use. Additionally, the compound could be modified to produce analogs with improved solubility and stability, which could expand its potential applications in scientific research.
In conclusion, N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is a chemical compound with significant potential for therapeutic applications. Its potent and selective activity, combined with its anti-inflammatory, analgesic, and anticonvulsant properties, make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 1-cyanocyclohexylamine with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c14-8-13(4-2-1-3-5-13)19-11(20)7-21-12-17-9(15)6-10(16)18-12/h6H,1-5,7H2,(H,19,20)(H4,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWCJYWDGXJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

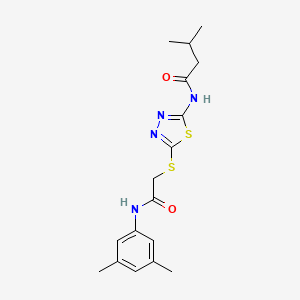
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)
![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
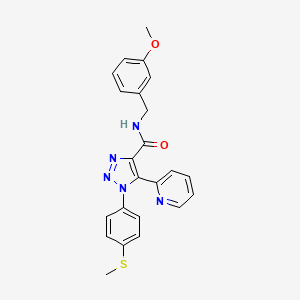

![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)
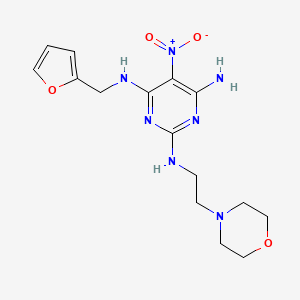
![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)
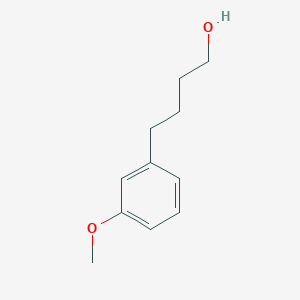
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)
![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)
![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)